Benzyl 2-aminoacetate

Description

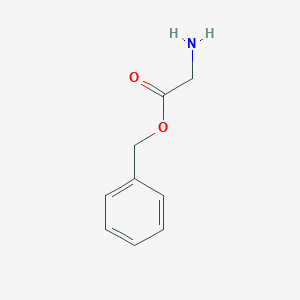

Structure

3D Structure

Propriétés

IUPAC Name |

benzyl 2-aminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYACYYPACQCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938429 | |

| Record name | Benzyl glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1738-68-7, 2462-31-9 | |

| Record name | Glycine, phenylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl glycinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059934 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Benzyl 2-aminoacetate chemical properties and structure

An In-depth Technical Guide to Benzyl 2-aminoacetate: Properties, Structure, and Applications

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and peptide chemistry, the strategic manipulation of amino acid protecting groups is paramount. Among these, the benzyl ester of glycine, formally known as this compound, emerges as a cornerstone reagent. Its utility transcends simple protection, offering a nuanced tool for chemists to orchestrate complex molecular architectures. This guide provides a comprehensive exploration of this compound, moving beyond a superficial overview to deliver actionable insights and detailed protocols. As a senior application scientist, the emphasis here is not merely on the "what" but the "why"—elucidating the chemical principles that underpin its application and empower researchers to innovate.

Molecular and Structural Characteristics

This compound, in its free base form, is an ester derived from the condensation of glycine and benzyl alcohol.[1] However, it is most commonly supplied and utilized as its hydrochloride or p-toluenesulfonate salt to enhance stability and handling.[][3] The benzyl group serves as a crucial protecting group for the carboxylic acid functionality of glycine, which can be selectively removed under mild conditions, a feature extensively exploited in peptide synthesis.[1]

Chemical Identity and Nomenclature

-

IUPAC Name: this compound[4]

-

Synonyms: Glycine benzyl ester, Benzyl glycinate, H-Gly-OBzl[1][]

-

CAS Number: 1738-68-7 (free base), 2462-31-9 (hydrochloride salt)[1][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its common salt forms is presented below. These parameters are critical for predicting its behavior in various solvent systems and reaction conditions.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂·HCl | [1][] |

| Molecular Weight | 165.19 g/mol | 201.65 g/mol | [1][5] |

| Appearance | - | White to off-white powder/solid | [][6][7] |

| Melting Point | Not widely reported | 127 - 140 °C | [][8] |

| Boiling Point | ~245.5 °C at 760 mmHg (Predicted) | Not applicable (decomposes) | [1][] |

| Density | ~1.132 g/cm³ (Predicted) | - | [][9] |

| Solubility | Soluble in various organic media | Soluble in polar solvents | [1][][6] |

| logP | 0.72 (Calculated) | - | [1] |

Structural Representation

The chemical structure of this compound is fundamental to its reactivity. The presence of the benzyl ester, the primary amine, and the alpha-carbon constitutes a versatile synthetic building block.

Caption: 2D structure of this compound.

Synthesis and Reaction Chemistry

The primary route for synthesizing this compound is through the Fischer-Speier esterification of glycine with benzyl alcohol.[1][3] This acid-catalyzed reaction is a classic and robust method, often carried out with azeotropic removal of water to drive the equilibrium towards the product.[3]

General Synthesis Pathway

The synthesis typically involves reacting glycine with an excess of benzyl alcohol in the presence of a strong acid catalyst, such as p-toluenesulfonic acid or thionyl chloride.[3][10] The use of a Dean-Stark apparatus to remove the water byproduct is a common and effective strategy to achieve high yields.[3]

Caption: Generalized workflow for the synthesis of this compound salts.

Detailed Experimental Protocol: Synthesis of this compound p-toluenesulfonate

This protocol is adapted from established methodologies for Fischer-Speier esterification.[3]

-

Apparatus Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Reagent Charging: To the flask, add glycine (1.0 eq.), p-toluenesulfonic acid monohydrate (1.05 eq.), benzyl alcohol (3-5 eq.), and toluene (sufficient to fill the Dean-Stark trap and suspend the reagents).

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction. Continue reflux until no more water is collected.

-

Work-up: Allow the reaction mixture to cool to room temperature. The product will often crystallize out of the solution. If not, the volume of toluene can be reduced under vacuum to induce crystallization.

-

Isolation: Collect the solid product by vacuum filtration and wash with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove excess benzyl alcohol and other impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.[10]

Key Reactivity and Deprotection

The utility of this compound lies in the lability of the benzyl ester. The benzyl group can be readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), which is a mild and efficient method that does not affect many other protecting groups used in peptide synthesis.[1] This orthogonality is a key advantage in complex multi-step syntheses.

Applications in Research and Development

This compound is a versatile building block with broad applications in organic synthesis and medicinal chemistry.[1]

-

Peptide Synthesis: It serves as a fundamental building block for the introduction of a glycine residue at the C-terminus of a peptide.[][8] The benzyl ester protects the carboxylic acid during peptide coupling reactions, and its subsequent removal allows for further chain elongation.[11]

-

Drug Discovery and Development: As a derivative of glycine, an important amino acid, it is used in the synthesis of a wide array of pharmaceutical compounds and research chemicals.[6] Its structure is a key component in the synthesis of peptidomimetics, which are designed to mimic natural peptides but with enhanced stability and bioavailability.[1]

-

Heterocyclic Chemistry: The bifunctional nature of this compound makes it a valuable precursor for the construction of various nitrogen-containing heterocyclic scaffolds, which are core structures in many biologically active molecules.[1]

-

Material Science: The amine and ester functionalities allow for its incorporation into polymers such as polyesters and polyamides, enabling the synthesis of functional materials with tailored properties.[1]

Safety and Handling

This compound hydrochloride is classified as an irritant.[5] It is important to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[7] Avoid inhalation of dust and contact with skin and eyes.[7]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Storage: Store in a cool, dry, and well-ventilated place. For long-term storage, temperatures of -20°C to 8°C are recommended.[]

Conclusion

This compound is more than just a protected amino acid; it is an enabling tool for chemical innovation. Its well-defined chemical properties, straightforward synthesis, and versatile reactivity make it an indispensable reagent in the modern chemistry laboratory. A thorough understanding of its characteristics, as detailed in this guide, is essential for its effective and strategic application in the synthesis of complex molecules that drive progress in medicine and materials science.

References

- 1. Buy this compound | 1738-68-7 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. Benzyl glycinate | C9H11NO2 | CID 409140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride | C9H12ClNO2 | CID 11701227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. peptide.com [peptide.com]

- 8. chemimpex.com [chemimpex.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Benzyl glycinate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

The Cornerstone of Peptide Synthesis: A Technical Guide to Glycine Benzyl Ester

For Researchers, Scientists, and Drug Development Professionals

Glycine benzyl ester stands as a pivotal molecular tool in the intricate world of peptide synthesis and pharmaceutical development. Its strategic design, featuring a protected carboxylic acid group, allows for precise and controlled peptide bond formation, making it an indispensable building block for complex therapeutic molecules. This in-depth guide, prepared for the discerning scientific professional, delves into the core technical aspects of glycine benzyl ester, its various salt forms, synthesis, and critical applications.

Core Identification: CAS Numbers and Synonyms

Glycine benzyl ester is most commonly handled and utilized in its more stable salt forms, primarily as the hydrochloride or p-toluenesulfonate salt. This enhances stability and simplifies handling compared to the free base.[1] Understanding the specific identifiers for each form is crucial for accurate procurement, documentation, and experimental replication.

| Form | CAS Number | Key Synonyms |

| Hydrochloride Salt | 2462-31-9 | Benzyl glycinate hydrochloride, Gly-OBzl·HCl, H-Gly-OBzl·HCl[2][] |

| p-Toluenesulfonate Salt | 1738-76-7 | Glycine benzyl ester p-toluenesulfonate, Benzyl glycinate p-toluenesulfonate salt, H-Gly-OBzl·TosOH, H-Gly-OBzl·Tos-OH |

| Free Base | 6454-65-5 | Benzyl glycinate, Glycine benzyl ester, Benzyl aminoacetate, H-Gly-OBzl[4] |

Physicochemical Properties: A Comparative Overview

The choice between the hydrochloride and tosylate salt often depends on the specific requirements of the synthetic route, such as solubility in different solvent systems. The following table summarizes key physicochemical properties for the two most common salt forms.

| Property | Glycine Benzyl Ester Hydrochloride | Glycine Benzyl Ester p-Toluenesulfonate |

| Molecular Formula | C₉H₁₁NO₂·HCl[2] | C₉H₁₁NO₂·C₇H₈O₃S |

| Molecular Weight | 201.65 g/mol | 337.39 g/mol |

| Appearance | White powder[2][] | White to almost white powder to crystal |

| Melting Point | 127 - 139 °C[2] | 132 - 134 °C |

| Solubility | Enhanced solubility in polar solvents[] | Soluble in methanol (0.1 g/mL, clear) |

| Storage Conditions | 0 - 8 °C[2] | Room Temperature |

Synthesis Pathway: The Fischer-Speier Esterification

The most prevalent and economically viable method for the large-scale synthesis of glycine benzyl ester salts is the Fischer-Speier esterification. This acid-catalyzed reaction involves the direct esterification of glycine with benzyl alcohol.[5] An acid catalyst, typically p-toluenesulfonic acid (p-TsOH), serves a dual purpose: it protonates the carbonyl group of glycine, increasing its electrophilicity, and it forms a stable salt with the resulting amino ester, which facilitates its isolation and purification.[5]

To drive the reaction equilibrium towards the product, water generated during the esterification is continuously removed, often through azeotropic distillation with a solvent like toluene.[5][6]

Caption: Fischer-Speier Esterification for Glycine Benzyl Ester Tosylate Synthesis.

Detailed Experimental Protocol: Synthesis of Glycine Benzyl Ester p-Toluenesulfonate Salt

This protocol is adapted from established industrial-scale synthesis procedures.[6]

Materials:

-

Glycine

-

p-Toluenesulfonic acid monohydrate

-

Benzyl alcohol

-

Toluene

-

Acetone (for washing)

Equipment:

-

Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and filter flask

-

Vacuum oven

Procedure:

-

Azeotropic Removal of Water from Catalyst: To the round-bottom flask, add p-toluenesulfonic acid monohydrate and toluene. Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is separated. This step ensures a dry reaction environment, which is critical for driving the esterification to completion.

-

Reactant Addition: Cool the flask slightly and add glycine and benzyl alcohol to the reaction mixture.

-

Esterification Reaction: Heat the mixture back to reflux. The water generated during the esterification will be collected in the Dean-Stark trap.[5] Monitor the reaction until the theoretical amount of water has been collected, which typically takes 5-6 hours.[5] Continue to reflux for an additional 1.5 to 2.5 hours to ensure the reaction goes to completion.[6]

-

Crystallization and Isolation: Cool the reaction mixture in an ice-water bath to induce crystallization of the product.[5] Stir for approximately one hour to ensure complete crystallization.[1]

-

Purification: Collect the crude product by vacuum filtration. Wash the filter cake with a solvent in which the product is sparingly soluble, such as diethyl ether or acetone, to remove unreacted starting materials and byproducts.

-

Drying: Dry the purified white crystalline solid in a vacuum oven to yield the final glycine benzyl ester p-toluenesulfonate salt.

Critical Applications in Research and Development

Glycine benzyl ester is a cornerstone intermediate in several areas of pharmaceutical and biochemical research due to its unique structural features.

Peptide Synthesis

The primary application of glycine benzyl ester is in peptide synthesis. The benzyl group serves as a robust protecting group for the carboxylic acid functionality of glycine, preventing it from participating in unwanted side reactions.[1] This allows for the selective formation of a peptide bond between the free amino group of glycine benzyl ester and the activated carboxyl group of another amino acid. The benzyl group can be readily removed under mild conditions, typically through catalytic hydrogenation, to reveal the free carboxylic acid for subsequent coupling reactions.

The hydrochloride and tosylate salts also protect the amino group, allowing for a controlled, stepwise assembly of peptide chains.[1][7] Its use simplifies the incorporation of the essential amino acid glycine into growing peptide chains, which is crucial for the development of new therapeutic agents.[2][8]

Caption: Role of Glycine Benzyl Ester in a Stepwise Peptide Synthesis Workflow.

Pharmaceutical Intermediate

Glycine benzyl ester is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the manufacturing of Racecadotril, an antisecretory medication used for the treatment of diarrhea.[1][7] Its role as a versatile building block allows for the efficient construction of more complex molecular architectures.

Drug Delivery and Formulation

In addition to its role in synthesis, glycine benzyl ester hydrochloride has been employed in drug delivery systems.[2] Its properties can help to improve the bioavailability of active pharmaceutical ingredients.[2] Its compatibility with a range of solvents and its ability to facilitate controlled release mechanisms make it a valuable component in pharmaceutical development.[2]

Conclusion

Glycine benzyl ester, in its various forms, is a testament to the power of strategic molecular design in advancing scientific research. Its role as a protected amino acid is fundamental to the modern synthesis of peptides, enabling the creation of novel therapeutics. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and applications is not merely beneficial but essential for innovation and success in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 4. Benzyl glycinate | C9H11NO2 | CID 409140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. CN105503665A - Preparation method of glycine benzyl ester toluene-4-sulfonate - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to Glycine Benzyl Ester (H-Gly-OBzl) and its Salts for Advanced Synthesis

Introduction: Glycine benzyl ester (H-Gly-OBzl) is a pivotal derivative of the simplest amino acid, glycine, and serves as a fundamental building block in synthetic organic chemistry and drug development. Its strategic value lies in the protection of the carboxylic acid functional group as a benzyl ester. This modification prevents self-polymerization and allows the free amino group to participate in nucleophilic reactions, most notably peptide bond formation. Due to the inherent instability and oily nature of the free base, H-Gly-OBzl is almost exclusively handled and supplied as a crystalline acid salt, typically the p-toluenesulfonate (tosylate) or the hydrochloride salt.[1] These salt forms significantly improve the compound's stability, crystallinity, and handling characteristics, making them indispensable reagents in the laboratory.[1]

This technical guide provides an in-depth exploration of the physical and chemical characteristics of H-Gly-OBzl and its common salt forms. It is designed for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, reactivity, and application, with a strong emphasis on the causality behind experimental choices and protocols.

Part 1: Physicochemical Properties - A Comparative Analysis

The choice between the tosylate (H-Gly-OBzl·TosOH) and hydrochloride (H-Gly-OBzl·HCl) salt is a critical decision in experimental design, as the counter-ion directly influences the reagent's physical properties. The tosylate anion, being larger and more organic in nature, generally imparts superior solubility in a wider range of organic solvents used in peptide synthesis.[2] Conversely, the hydrochloride salt is more atom-economical due to its lower molecular weight and is highly effective in polar solvents like DMF or water.[2]

A detailed comparison of their properties is summarized below.

Table 1: Comparative Physicochemical Properties of H-Gly-OBzl Salts

| Property | H-Gly-OBzl·TosOH | H-Gly-OBzl·HCl | Significance in Synthetic Applications |

| CAS Number | 1738-76-7[1] | 2462-31-9[2] | Provides a unique identifier for sourcing and regulatory purposes. |

| Molecular Formula | C₁₆H₁₉NO₅S[1] | C₉H₁₂ClNO₂[3] | Essential for stoichiometric calculations. |

| Molecular Weight | 337.40 g/mol [1][4] | 201.65 g/mol [2][3] | Directly impacts the mass of reagent required for a reaction. |

| Appearance | White to off-white crystalline solid[1] | White to off-white solid/powder[3][] | A primary indicator of material quality and purity. |

| Melting Point | 127 - 139 °C[1][6] | 138 - 140 °C[2][] | A key metric for purity assessment and can influence reaction conditions. |

| Solubility | Soluble in methanol, chloroform, dichloromethane, ethyl acetate, DMSO, acetone.[1][2] | Soluble in DMSO, methanol, water.[2] | Crucial for achieving homogeneous reaction mixtures. The broader solubility of the tosylate salt is often advantageous.[2] |

Part 2: Spectroscopic Characterization

The structural integrity of H-Gly-OBzl salts is routinely confirmed by standard spectroscopic methods. While detailed spectra are lot-specific, the expected patterns are well-established.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides unambiguous confirmation of the structure. Key expected signals include those for the aromatic protons of the benzyl group (typically a multiplet around 7.3-7.4 ppm), a singlet for the benzylic methylene protons (-CH₂-) adjacent to the ester oxygen (around 5.2 ppm), and a singlet for the alpha-protons of the glycine backbone (-CH₂-) adjacent to the ammonium group (around 3.8-4.0 ppm). In the case of the tosylate salt, additional signals for the aromatic protons of the p-toluenesulfonate group and a singlet for its methyl group will be present.[1]

-

Mass Spectrometry (MS) : Mass spectral analysis confirms the molecular weight of the cation (H-Gly-OBzl).[1] The data will be consistent with the calculated mass of the protonated molecule.

Part 3: Synthesis and Purification

The most prevalent and efficient industrial method for preparing H-Gly-OBzl·TosOH is the Fischer-Speier esterification. This reaction involves the direct esterification of glycine with benzyl alcohol, utilizing a strong acid catalyst like p-toluenesulfonic acid. A key advantage of this method is that the acid catalyst also serves as the counter-ion to form the final, stable crystalline salt.[1]

Experimental Protocol: Fischer-Speier Esterification of Glycine

This protocol describes a standard laboratory procedure for the synthesis of H-Gly-OBzl·TosOH.

Materials:

-

Glycine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene

-

Dean-Stark apparatus

-

Reaction flask, condenser, and heating mantle

Procedure:

-

Setup: Assemble a reaction flask equipped with a Dean-Stark trap and a reflux condenser.

-

Charging Reactants: To the flask, add glycine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and benzyl alcohol (a slight excess). Add sufficient toluene to fill the Dean-Stark trap and suspend the reactants.

-

Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: Continue the reaction until no more water is collected, indicating the reaction is complete. This can be monitored by TLC or HPLC.

-

Workup: Allow the reaction mixture to cool to room temperature. The product will often crystallize directly from the toluene solution.

-

Purification: Collect the crystalline product by filtration. Wash the crystals with a small amount of cold toluene or another non-polar solvent to remove excess benzyl alcohol and other impurities.[1]

-

Drying: Dry the purified H-Gly-OBzl·TosOH under vacuum to obtain the final product.[1]

References

An In-depth Technical Guide to the Synthesis of Benzyl 2-aminoacetate p-toluenesulfonate Salt

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of benzyl 2-aminoacetate p-toluenesulfonate salt, also known as glycine benzyl ester tosylate salt. This compound is a critical intermediate in the pharmaceutical industry, particularly in peptide synthesis and the manufacturing of active pharmaceutical ingredients (APIs) like Racecadotril.[1][2] This document details the core synthesis pathway, reaction mechanisms, experimental protocols, and key considerations for process optimization and safety. It is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical transformation.

Introduction: Significance and Applications

This compound p-toluenesulfonate salt is a protected form of the amino acid glycine.[3] In this derivative, the carboxylic acid group is esterified with benzyl alcohol, and the amino group is protected as a stable, crystalline salt with p-toluenesulfonic acid (p-TsOH).[3] This dual protection strategy is fundamental in synthetic organic chemistry for several reasons:

-

Controlled Reactivity: It prevents unwanted side reactions involving the highly reactive amino and carboxylic acid functionalities of glycine, allowing for selective chemical modifications at other parts of a molecule.[3]

-

Enhanced Stability and Handling: The tosylate salt form is generally more stable and easier to handle and purify compared to the free amino ester, making it well-suited for large-scale industrial applications.[2]

-

Key Pharmaceutical Intermediate: Its primary application lies in the synthesis of more complex molecules. A notable example is its use as a key building block in the production of Racecadotril, an antidiarrheal drug.[1][4] It is also extensively used in solution-phase peptide synthesis.[2]

Core Synthesis Pathway: Fischer-Speier Esterification

The most prevalent and economically viable method for synthesizing this compound p-toluenesulfonate salt is the Fischer-Speier esterification.[1][2] This reaction involves the direct esterification of glycine with benzyl alcohol, catalyzed by an acid, typically p-toluenesulfonic acid.[1][5]

The Dual Role of p-Toluenesulfonic Acid (p-TsOH)

In this synthesis, p-TsOH serves two crucial functions:

-

Catalyst for Esterification: As a strong organic acid, p-TsOH protonates the carbonyl oxygen of the glycine carboxylic acid group.[5] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol.[5]

-

Salt Formation: After the ester is formed, the p-TsOH forms a stable ionic bond with the free amino group of the benzyl glycinate. This results in the formation of the desired p-toluenesulfonate salt, which readily crystallizes from the reaction mixture, facilitating its isolation and purification.[1]

Driving the Equilibrium: The Importance of Water Removal

Esterification is a reversible reaction. To drive the reaction towards the formation of the ester product and achieve high yields, the water generated during the reaction must be continuously removed.[2][6] This is typically accomplished through azeotropic distillation.[1][7] An inert solvent that forms a low-boiling azeotrope with water, such as toluene or cyclohexane, is added to the reaction mixture.[1] As the mixture is heated to reflux, the water-solvent azeotrope distills off, is condensed, and collected in a Dean-Stark apparatus, effectively removing water from the reaction equilibrium.[1]

Reaction Mechanism and Workflow Visualization

The overall transformation can be visualized as a two-stage process: the acid-catalyzed esterification followed by salt formation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. CN105503665A - Preparation method of glycine benzyl ester toluene-4-sulfonate - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. <i>p</i>-Toluenesulfonyl Chloride Catalysed Facile Synthesis of <b><i>O</i></b>-benzyl-l-amino Acids and Their In Vitro Evaluation - ProQuest [proquest.com]

- 7. A general, highly efficient azeotropic method of esterification of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Determining the Solubility Profile of Glycine Benzyl Ester Hydrochloride

Introduction

Glycine benzyl ester hydrochloride is a crucial intermediate in synthetic organic chemistry, particularly in peptide synthesis and the development of novel pharmaceuticals.[1][] Its utility is significantly influenced by its solubility characteristics, which dictate its handling, reaction kinetics, and formulation potential. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to meticulously determine and understand the solubility profile of this compound. We will delve into the theoretical underpinnings of solubility for an amino acid ester salt, provide detailed, field-proven experimental protocols, and discuss the critical analysis of the generated data. This document is structured to empower the user with the requisite knowledge to conduct a thorough and scientifically sound solubility assessment.

Theoretical Foundation: Understanding the Solubility of an Amino Acid Ester Hydrochloride

The solubility of glycine benzyl ester hydrochloride is governed by a combination of factors stemming from its molecular structure: a hydrophilic amino acid backbone, a more hydrophobic benzyl ester group, and an ionizable hydrochloride salt. Understanding these elements is paramount to designing meaningful solubility studies.

The Role of the Salt Form

The hydrochloride salt form significantly enhances the aqueous solubility of the parent glycine benzyl ester.[3] This is due to the ionic nature of the salt, which allows for favorable interactions with polar solvent molecules like water. The dissolution process can be conceptualized as the dissociation of the salt into the protonated glycine benzyl ester cation and the chloride anion, which are then solvated by the solvent molecules.

pH-Dependent Solubility

As an amino acid derivative, the ionization state of glycine benzyl ester hydrochloride is pH-dependent, which in turn dramatically affects its solubility. The primary amine group has a specific pKa. At pH values below this pKa, the amine group is protonated, and the molecule carries a positive charge, contributing to higher aqueous solubility. As the pH of the solution approaches and surpasses the pKa, the amine group becomes deprotonated, leading to a decrease in solubility. A comprehensive solubility profile, therefore, must be determined across a physiologically and synthetically relevant pH range.[4][5]

Influence of Temperature and Thermodynamics

The dissolution of a solid in a liquid is a thermodynamic process. The effect of temperature on solubility is dictated by the enthalpy of solution (ΔH_soln). For most solids, the dissolution process is endothermic (ΔH_soln > 0), meaning that solubility increases with temperature.[6] However, in some cases, the process can be exothermic (ΔH_soln < 0), leading to a decrease in solubility as temperature rises.[6] Determining the temperature dependency is crucial for applications such as crystallization and formulation at different storage conditions. The relationship between temperature and solubility can be described by the van't Hoff equation.[7][8]

Solvent Effects

While highly soluble in water, the solubility of glycine benzyl ester hydrochloride in other solvents is a critical consideration for its use in organic synthesis.[3] Generally, its solubility will be higher in polar protic solvents (e.g., methanol, ethanol) that can solvate both the cation and the anion effectively. Solubility in polar aprotic solvents (e.g., DMSO, DMF) is also expected to be significant.[9][10] In nonpolar solvents (e.g., hexane, toluene), the solubility is anticipated to be very low due to the high polarity of the salt.

Experimental Determination of the Solubility Profile

A robust determination of the solubility profile requires a systematic and well-controlled experimental approach. The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility due to its simplicity and reliability in achieving a true equilibrium state.[11]

Core Experimental Workflow

The following diagram illustrates the overarching workflow for determining the solubility of glycine benzyl ester hydrochloride.

Workflow for Equilibrium Solubility Determination.

Detailed Experimental Protocols

Protocol 1: Equilibrium Solubility in Various Solvents

Objective: To determine the equilibrium solubility of glycine benzyl ester hydrochloride in a range of pharmaceutically and synthetically relevant solvents at a defined temperature (e.g., 25 °C).

Materials:

-

Glycine benzyl ester hydrochloride (purity ≥98%)

-

Selected solvents: Purified water, methanol, ethanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Add an excess amount of glycine benzyl ester hydrochloride (e.g., 100 mg) to a pre-weighed vial. The key is to ensure undissolved solid remains at equilibrium.

-

Add a known volume (e.g., 2 mL) of the selected solvent to the vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation (e.g., 200 rpm).

-

Equilibrate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached.

-

After equilibration, visually confirm the presence of undissolved solid.

-

Separate the solid and liquid phases by centrifugation (e.g., 10,000 rpm for 15 minutes).

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of glycine benzyl ester hydrochloride in the diluted sample using a validated HPLC-UV method.

-

Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Protocol 2: pH-Solubility Profile

Objective: To determine the solubility of glycine benzyl ester hydrochloride as a function of pH at a constant temperature.

Materials:

-

Same as Protocol 1

-

A series of buffers covering the desired pH range (e.g., pH 2 to 10). Use buffers with low ionic strength to minimize the common ion effect.

Procedure:

-

Follow steps 1-10 of Protocol 1, but use the different pH buffers as the solvents.

-

After determining the concentration in each buffer, measure the final pH of the saturated solution, as it may differ slightly from the initial buffer pH.

-

Plot the solubility (on a logarithmic scale) against the final measured pH to generate the pH-solubility profile.

Analytical Quantification

Accurate quantification of the dissolved solute is critical. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for this purpose.

HPLC Quantification Workflow.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Tabulated Solubility Data

Table 1: Solubility of Glycine Benzyl Ester Hydrochloride in Various Solvents at 25 °C (Hypothetical Data)

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | > 200 | > 0.99 |

| Methanol | 150 | 0.74 |

| Ethanol | 85 | 0.42 |

| DMSO | > 200 | > 0.99 |

| DMF | 180 | 0.89 |

| Acetonitrile | 25 | 0.12 |

| Isopropanol | 40 | 0.20 |

Table 2: pH-Solubility Profile of Glycine Benzyl Ester Hydrochloride at 25 °C (Hypothetical Data)

| Final pH | Solubility (mg/mL) | log(Solubility) (mol/L) |

| 2.0 | 250 | -0.09 |

| 4.0 | 245 | -0.10 |

| 6.0 | 230 | -0.13 |

| 7.0 | 150 | -0.21 |

| 8.0 | 50 | -0.60 |

| 9.0 | 10 | -1.30 |

| 10.0 | 5 | -1.60 |

Graphical Representation

A plot of log(Solubility) versus pH is essential for visualizing the pH-solubility profile and estimating the pKa of the ionizable group. The temperature dependence of solubility should be visualized by plotting solubility against temperature.

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous approach to determining the solubility profile of glycine benzyl ester hydrochloride. By combining a strong theoretical understanding with meticulous experimental execution, researchers can generate high-quality, reliable solubility data. This information is indispensable for guiding decisions in process chemistry, formulation development, and preclinical studies, ultimately enabling the successful application of this important chemical entity.

References

- 1. chemimpex.com [chemimpex.com]

- 3. CAS 2462-31-9: Glycine, phenylmethyl ester, hydrochloride … [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water (2013) | Carmen M. Romero | 30 Citations [scispace.com]

- 8. Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water | Semantic Scholar [semanticscholar.org]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

Benzyl 2-aminoacetate molecular weight and formula

An In-Depth Technical Guide to Benzyl 2-Aminoacetate (Glycine Benzyl Ester) for Advanced Research and Pharmaceutical Development

Executive Summary

This compound, commonly known as glycine benzyl ester, is a pivotal synthetic intermediate in the fields of medicinal chemistry, organic synthesis, and material science. Its unique structure, featuring a free amine and a benzyl-protected carboxylic acid, makes it an exceptionally versatile building block. This guide provides a comprehensive overview of its core molecular attributes, synthesis protocols, strategic applications in drug development, and essential handling procedures. By elucidating the causality behind its utility—primarily the strategic role of the benzyl protecting group—this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this compound in their work.

Core Molecular and Physicochemical Profile

This compound is an ester derivative of the amino acid glycine. The molecular formula is C₉H₁₁NO₂, with a precise molecular weight of 165.19 g/mol .[1][2][3] This compound is frequently utilized in its free base form or as a more stable hydrochloride salt for improved handling and shelf-life. The key physicochemical properties are summarized below for both forms, as understanding their differences is critical for experimental design.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound HCl (Salt) | Source(s) |

| IUPAC Name | This compound | This compound;hydrochloride | [1][3][4] |

| Synonyms | Glycine benzyl ester, H-Gly-OBzl | Glycine benzyl ester hydrochloride | [1][2] |

| CAS Number | 1738-68-7 | 2462-31-9 | [1][4] |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₂ClNO₂ | [1][4] |

| Molecular Weight | 165.19 g/mol | 201.65 g/mol | [1][4] |

| Appearance | Varies (often an oil or low-melting solid) | White crystalline solid | N/A |

| Melting Point | Not well-defined | ~232 °C (with decomposition) | [1] |

| Boiling Point | ~245-309 °C (Predicted) | Not applicable | [1] |

| Storage | Inert atmosphere, store in freezer, under -20°C | Dry, cool, well-ventilated place | [2][5][6] |

Molecular Structure Visualization

The structure consists of a central glycine backbone where the carboxylic acid is esterified with benzyl alcohol. This configuration protects the carboxyl group, leaving the primary amine as a reactive nucleophile for further synthetic transformations.

Caption: Chemical structure of this compound.

The Synthetic Landscape: Preparation and Purification

The most prevalent laboratory-scale synthesis of this compound is the Fischer-Speier esterification. This acid-catalyzed reaction between glycine and benzyl alcohol is a classic, reliable method.[1]

Expert Rationale for Method Selection

The choice of Fischer-Speier esterification is deliberate. The reaction is driven to completion by the continuous removal of water, a byproduct, typically through azeotropic distillation using a Dean-Stark apparatus. The use of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is critical; it protonates the carbonyl oxygen of glycine, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by benzyl alcohol. While other solvents have been used historically, toluene is often preferred for its effective water azeotrope and safer profile compared to alternatives like benzene.[7]

Experimental Protocol: Fischer-Speier Esterification

This protocol provides a self-validating workflow with checkpoints for reaction monitoring and purification.

Materials:

-

Glycine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dean-Stark apparatus, reflux condenser, heating mantle

Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Charging Reactants: To the flask, add glycine (1.0 eq), benzyl alcohol (1.5-2.0 eq), p-toluenesulfonic acid (0.1 eq), and enough toluene to suspend the reactants.

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. The reaction is typically complete when water ceases to collect (usually 4-8 hours).

-

Monitoring (Self-Validation): The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the glycine spot (which often remains at the baseline).

-

Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product is often purified by vacuum distillation or column chromatography on silica gel to yield pure this compound. For many applications, conversion to the hydrochloride salt via treatment with HCl in a non-polar solvent (like diethyl ether) provides a stable, crystalline solid that is easier to handle and purify by recrystallization.[1]

Synthesis Workflow Diagram

Caption: Standard laboratory synthesis workflow for this compound.

Strategic Applications in Drug Discovery and Organic Synthesis

The utility of this compound stems almost entirely from the strategic function of the benzyl ester as a protecting group for the carboxylic acid.

-

Peptide Synthesis and Peptidomimetics: In peptide synthesis, it serves as a C-terminal protected glycine unit. The free amine can participate in peptide bond formation, while the benzyl-protected carboxyl group is unreactive. The benzyl group is stable to the basic and mildly acidic conditions often used for N-terminal deprotection (e.g., Fmoc and Boc strategies), providing excellent orthogonality. Its derivatives are also used to create peptidomimetics—molecules that mimic peptide structures but with improved metabolic stability and bioavailability.[1]

-

Precursor for Glycine Derivatives: The true power of this reagent is its role as a glycine equivalent. The benzyl group can be cleanly and efficiently removed under mild conditions via catalytic hydrogenation (H₂ gas with a Palladium catalyst).[1] This deprotection step yields the free carboxylic acid without disturbing other sensitive functional groups, making it a cornerstone in the synthesis of complex pharmaceuticals, agrochemicals, and functional materials.[1]

-

Building Block for Heterocyclic Scaffolds: Many active pharmaceutical ingredients (APIs) are built upon heterocyclic cores. This compound provides a versatile two-carbon, one-nitrogen (C₂N) synthon that can be incorporated into various ring systems, serving as a foundational piece for constructing diverse molecular architectures.[1]

-

Emerging Therapeutic Research: While the compound itself is primarily a building block, its derivatives are actively being investigated for therapeutic properties. Research has shown that certain modifications can lead to compounds with potential anti-inflammatory or antimicrobial activities, making it a valuable scaffold for lead discovery programs in medicinal chemistry.[1]

Safety, Handling, and Storage

Proper handling of this compound and its salts is essential for laboratory safety. The hydrochloride salt, in particular, is classified as a skin and eye irritant and may cause respiratory irritation upon inhalation.[4][8]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[6][8] Avoid contact with skin, eyes, and clothing.[6]

-

Storage: The free base is best stored under an inert atmosphere in a freezer (-20°C) to prevent degradation.[5] The hydrochloride salt is more stable and should be kept in a tightly closed container in a dry, cool place.[6]

-

Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for chemical innovation. Its molecular formula (C₉H₁₁NO₂) and molecular weight (165.19 g/mol ) define its composition, but its value lies in its functionality as a benzyl-protected glycine. This protection strategy grants chemists precise control over reactivity, enabling the construction of complex peptides, intricate heterocyclic drugs, and novel materials. A thorough understanding of its properties, synthesis, and handling is therefore indispensable for any researcher or scientist operating at the forefront of drug discovery and chemical synthesis.

References

- 1. Buy this compound | 1738-68-7 [smolecule.com]

- 2. This compound | 1738-68-7 [sigmaaldrich.com]

- 3. Benzyl glycinate | C9H11NO2 | CID 409140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride | C9H12ClNO2 | CID 11701227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1738-68-7|this compound|BLD Pharm [bldpharm.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. tcichemicals.com [tcichemicals.com]

Commercial availability of high-purity H-Gly-OBzl

An In-Depth Technical Guide to the Commercial Availability and Quality Assessment of High-Purity Glycine Benzyl Ester (H-Gly-OBzl)

Glycine Benzyl Ester (H-Gly-OBzl), a pivotal building block in synthetic organic chemistry, is indispensable for the construction of complex peptide sequences in pharmaceutical research and development.[1] Its utility is contingent upon high purity, as contaminants can introduce deleterious side reactions, complicate purification processes, and ultimately compromise the integrity of the final active pharmaceutical ingredient (API).[2] This technical guide, authored from the perspective of a Senior Application Scientist, provides an in-depth exploration of the commercial landscape of H-Gly-OBzl, common synthetic routes, robust purification strategies, and comprehensive analytical methodologies for purity verification. We will delve into the nuances of its commercially available salt forms, primarily the hydrochloride (HCl) and p-toluenesulfonate (TosOH) salts, offering practical insights to guide researchers, scientists, and drug development professionals in the judicious selection and application of this critical reagent.

Introduction: The Strategic Importance of H-Gly-OBzl in Peptide Synthesis

The benzyl ester of glycine serves as a cornerstone in peptide synthesis, primarily by protecting the C-terminal carboxylic acid of the glycine residue. This protection strategy is fundamental to modern peptide chemistry, enabling the sequential and controlled formation of peptide bonds. The benzyl group is favored for its relative stability under various reaction conditions and its susceptibility to removal under specific, non-harsh conditions, typically through catalytic hydrogenation.

H-Gly-OBzl is commercially available predominantly as its hydrochloride (H-Gly-OBzl·HCl) or p-toluenesulfonate (H-Gly-OBzl·TosOH) salt.[3] This salt formation is crucial as it protects the amino group, preventing self-polymerization and enhancing the compound's stability and shelf-life.[1][4] The choice between the HCl and TosOH salt can have practical implications for a synthesis workflow, primarily concerning solubility in organic solvents and the nature of the byproduct formed during the neutralization step.[3]

Commercial Availability and Supplier Landscape

A multitude of chemical suppliers offer H-Gly-OBzl salts, with purity levels typically ranging from 97% to upwards of 99%.[][6][7][8] For applications in drug development and cGMP manufacturing, sourcing from reputable suppliers who provide a comprehensive Certificate of Analysis (CoA) is paramount. The CoA should detail the purity as determined by a quantitative method like HPLC, and provide data from other analytical techniques such as NMR for structural confirmation and melting point for a general purity assessment.

| Supplier Type | Typical Purity Offered | Common Salt Forms | Key Considerations for Sourcing |

| Research Chemicals Suppliers (e.g., Sigma-Aldrich, Thermo Scientific) | ≥97%[7][8] | HCl, TosOH | Wide availability in various pack sizes. Suitable for research and early-stage development. |

| Specialized Amino Acid and Peptide Reagent Suppliers (e.g., BOC Sciences, Chem-Impex) | ≥98% to ≥99%[][6] | HCl, TosOH | Often provide higher purity grades and may offer custom synthesis and bulk quantities. |

| cGMP Manufacturers (e.g., NINGBO INNO PHARMCHEM CO.,LTD.) | ≥99% | HCl, TosOH | Stringent quality control, detailed documentation (CoA), and scalability for clinical and commercial production.[1] |

Synthesis of High-Purity H-Gly-OBzl: The Fischer-Speier Esterification

The industrial synthesis of H-Gly-OBzl salts is predominantly achieved through the Fischer-Speier esterification. This acid-catalyzed reaction involves the direct esterification of glycine with benzyl alcohol.[9] The use of p-toluenesulfonic acid is common as it serves as both the catalyst and the salt-forming agent for the final product.[9]

Reaction Mechanism and Critical Parameters

The reaction proceeds by protonation of the carboxylic acid of glycine by the strong acid catalyst (e.g., p-toluenesulfonic acid or HCl gas). This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol. The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the formation of the ester.[9] This is typically achieved by azeotropic distillation using a solvent like toluene with a Dean-Stark apparatus.[9][10]

Caption: Fischer-Speier esterification of glycine with benzyl alcohol.

Step-by-Step Synthesis Protocol (H-Gly-OBzl·TosOH)

This protocol is adapted from established industrial procedures.[10]

-

Apparatus Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Reactant Charging: Charge the flask with glycine, p-toluenesulfonic acid monohydrate, benzyl alcohol, and toluene. A typical molar ratio is 1:1.1:5 (Glycine:TsOH:Benzyl Alcohol) to use benzyl alcohol as both reactant and solvent.[9][10]

-

Azeotropic Reflux: Heat the mixture to reflux. Water generated during the esterification will be collected in the Dean-Stark trap. The reaction is monitored until no more water is produced, which typically takes several hours.[9]

-

Crystallization and Isolation: Upon completion, cool the reaction mixture, often in an ice bath, to induce crystallization of the product.[9]

-

Purification: Collect the crude product by filtration and wash with a non-polar solvent like diethyl ether or acetone to remove unreacted benzyl alcohol and other impurities.[9][10]

-

Drying: Dry the purified white crystalline solid under vacuum to yield the final H-Gly-OBzl·TosOH.

Purification of H-Gly-OBzl to High Purity

Achieving the high purity required for pharmaceutical applications often necessitates further purification of the crude product. The two primary methods are recrystallization and column chromatography.[11]

Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities, provided a suitable solvent system is identified.[11] The principle relies on the difference in solubility of the desired compound and the impurities in a solvent at different temperatures.

Experimental Protocol: Recrystallization

-

Solvent Selection: A mixed solvent system, such as ethanol/ethyl ether or toluene/cyclohexane, can be effective.[11][12] The goal is to find a solvent in which the product is soluble at elevated temperatures but sparingly soluble at low temperatures, while impurities remain soluble at low temperatures.

-

Dissolution: Dissolve the crude H-Gly-OBzl salt in a minimal amount of the hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.[11]

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[11]

-

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent.

-

Drying: Dry the crystals under vacuum.

Column Chromatography

For mixtures with impurities of similar solubility to the product, silica gel column chromatography is a more powerful purification method. The separation is based on the differential adsorption of the components of the mixture to the stationary phase (silica gel) as they are passed through the column with a mobile phase.

Caption: Decision workflow for the purification of H-Gly-OBzl.

Analytical Methods for Quality Control and Purity Validation

A multi-pronged analytical approach is essential to confirm the identity, purity, and quality of H-Gly-OBzl.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantifying the purity of H-Gly-OBzl and detecting trace impurities.[2][13] A reversed-phase HPLC method is typically employed.

| Parameter | Typical Condition | Rationale |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides good separation for moderately polar compounds. |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% TFA or Formic Acid | The gradient allows for the elution of compounds with a range of polarities. The acid improves peak shape. |

| Detection | UV at 220 nm or 254 nm[2][13] | The benzyl and tosylate groups provide strong UV chromophores, enabling sensitive detection.[13] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural confirmation and can also be used for quantitative analysis (qNMR) against a certified internal standard.[2] The spectrum should show characteristic peaks for the glycine, benzyl, and (if applicable) tosyl protons with the correct integrations.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.[2] Electrospray ionization (ESI) in positive ion mode is a common technique, which will show the protonated molecular ion [M+H]⁺.[13]

Caption: Comprehensive analytical workflow for H-Gly-OBzl quality control.

Conclusion

The commercial availability of high-purity H-Gly-OBzl is critical for the success of research and manufacturing campaigns in the pharmaceutical industry. A thorough understanding of the available commercial grades, the underlying synthesis and purification methodologies, and the analytical techniques for quality control empowers scientists to make informed decisions. By employing a robust analytical workflow combining HPLC, NMR, and MS, researchers can ensure the identity and purity of their starting materials, thereby mitigating risks and enhancing the probability of a successful synthesis of their target peptide.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Glycine benzyl ester hydrochloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Glycine benzyl ester hydrochloride, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. CN105503665A - Preparation method of glycine benzyl ester toluene-4-sulfonate - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. Benzyl glycinate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

The Advent and Evolution of a Peptidomimetic Workhorse: A Technical Guide to Glycine Benzyl Ester

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, History, and Application of Glycine Benzyl Ester as a Foundational Reagent in Synthetic Chemistry.

This in-depth technical guide provides a comprehensive overview of glycine benzyl ester, a pivotal reagent in the fields of peptide synthesis and pharmaceutical development. From its early discovery as a protected form of the simplest amino acid to its modern applications as a key building block for complex molecules, this document traces the historical context, explores the evolution of its synthesis, and offers detailed technical protocols for its preparation and use.

Introduction: The Genesis of a Reagent - The Need for Protection

In the nascent stages of peptide chemistry, pioneers like Emil Fischer grappled with the challenge of selectively forming peptide bonds.[1] The bifunctional nature of amino acids, possessing both a nucleophilic amino group and an electrophilic carboxylic acid group, necessitated the development of "protecting groups" to temporarily block one reactive site while the other was engaged in a desired transformation. The dawn of modern peptide synthesis was heralded by the groundbreaking work of Max Bergmann and Leonidas Zervas in 1932 with the introduction of the carbobenzoxy (Cbz) group for N-terminal protection.[2] This innovation paved the way for the controlled, stepwise assembly of amino acid chains.

While the amino group received early attention, the protection of the C-terminal carboxylic acid was equally crucial to prevent unwanted side reactions and enable solution-phase peptide coupling. This is where the concept of esterification, particularly with benzyl alcohol, emerged as a robust strategy. The benzyl ester group offered a stable shield for the carboxyl functionality under the conditions required for peptide bond formation and could be subsequently removed under mild conditions, a principle that remains central to modern synthetic strategies.

The Discovery and Early Synthesis of Glycine Benzyl Ester

While the exact first synthesis of glycine benzyl ester is not definitively documented in a single landmark paper, its emergence is intrinsically linked to the broader development of methods for preparing benzyl esters of various amino acids. A pivotal early contribution was made by Herbert K. Miller and Heinrich Waelsch in their 1952 paper published in the Journal of the American Chemical Society .[1] Their work provided a foundational method for the preparation of amino acid benzyl esters, laying the groundwork for the widespread adoption of this protecting group strategy.

Later, in 1965, a notable publication by Ravindra P. Patel and Steven Price in The Journal of Organic Chemistry further detailed the synthesis of α-amino acid benzyl esters, solidifying their importance in the synthetic chemist's toolkit.[3]

The primary method for synthesizing glycine benzyl ester, which has been refined over decades but remains fundamentally unchanged, is the Fischer-Speier esterification . This acid-catalyzed reaction between glycine and benzyl alcohol is an equilibrium process. To drive the reaction towards the formation of the ester, the water produced as a byproduct must be removed.[4]

The Cornerstone of Synthesis: Fischer-Speier Esterification

The mechanism of the Fischer-Speier esterification involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, typically p-toluenesulfonic acid (p-TsOH). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol. The subsequent elimination of a water molecule yields the desired ester.[4]

To overcome the equilibrium limitation, the reaction is commonly performed in a non-polar solvent, such as toluene or cyclohexane, which forms an azeotrope with water. By using a Dean-Stark apparatus, the water-azeotrope is continuously removed from the reaction mixture, thus shifting the equilibrium towards the product and ensuring a high yield of glycine benzyl ester.[4]

The resulting glycine benzyl ester is often isolated as a stable salt, most commonly the p-toluenesulfonate (tosylate) or hydrochloride salt, which improves its handling and storage characteristics.[4][5]

The Evolution of Synthetic Methodologies

While the foundational Fischer-Speier esterification with azeotropic distillation remains a widely used and scalable method, advancements in chemical technology have led to the development of more rapid and efficient protocols.

Conventional Heating with Azeotropic Distillation

This classical and robust method is the industrial standard for large-scale production.[6]

Experimental Protocol: Synthesis of Glycine Benzyl Ester Tosylate (Conventional Method) [4]

-

Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.

-

Reactant Charging: To the flask, add glycine (1.0 eq), p-toluenesulfonic acid monohydrate (1.05 eq), benzyl alcohol (excess), and toluene.

-

Azeotropic Dehydration: The mixture is heated to reflux. The toluene-water azeotrope is collected in the Dean-Stark trap, effectively removing water from the reaction. The reaction is monitored until no more water is collected (typically 5-6 hours).[4]

-

Crystallization and Isolation: Upon completion, the reaction mixture is cooled, often in an ice-water bath, to induce crystallization of the glycine benzyl ester tosylate salt.[4]

-

Purification: The crude product is collected by filtration and washed with a non-polar solvent, such as diethyl ether or hexane, to remove unreacted benzyl alcohol and other impurities.[4]

-

Drying: The purified white crystalline solid is dried under vacuum to yield the final product.

Microwave-Assisted Synthesis

The application of microwave irradiation has been shown to significantly accelerate the synthesis of amino acid benzyl esters.[7] This method offers a substantial reduction in reaction time compared to conventional heating.

Experimental Protocol: Microwave-Assisted Synthesis of Glycine Benzyl Ester Tosylate [7]

-

Reactant Mixture: In a microwave-safe reaction vessel, combine glycine (1.0 eq), p-toluenesulfonic acid (1.0 eq), and benzyl alcohol (excess).

-

Microwave Irradiation: The sealed vessel is subjected to microwave irradiation at a specified power and for a short duration (e.g., minutes).

-

Work-up and Purification: After the reaction is complete, the product is isolated and purified using similar crystallization and washing techniques as described in the conventional method.

Comparative Analysis of Synthetic Methods

| Parameter | Conventional Heating with Azeotropic Distillation | Microwave-Assisted Synthesis |

| Reaction Time | 5 - 6 hours[4] | Minutes[7] |

| Typical Yield | 85 - 95%[8] | Good to excellent[7] |

| Scalability | Highly scalable for industrial production[6] | Generally used for smaller scale laboratory synthesis |

| Energy Consumption | Higher due to prolonged heating | Lower due to shorter reaction times |

| Equipment | Standard laboratory glassware with Dean-Stark trap | Specialized microwave reactor |

Glycine Benzyl Ester in Action: A Versatile Reagent

The utility of glycine benzyl ester stems from its dual nature: the benzyl ester provides robust protection for the carboxylic acid, while the free amino group is available for peptide bond formation.

A Cornerstone of Peptide Synthesis

In solution-phase peptide synthesis, N-protected amino acids are coupled with C-terminally protected amino acid esters. Glycine benzyl ester serves as an ideal C-terminal starting material. The benzyl ester group is stable to the conditions used for the removal of many common N-protecting groups, such as the Boc group (acid-labile) and the Fmoc group (base-labile).[2]

Experimental Workflow: Dipeptide Synthesis using Glycine Benzyl Ester

Caption: Workflow for the synthesis of a dipeptide using glycine benzyl ester.

The removal of the benzyl ester protecting group is typically achieved through catalytic hydrogenation . This mild and efficient method involves treating the protected peptide with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C). The reaction cleaves the benzyl C-O bond, liberating the free carboxylic acid and producing toluene as a benign byproduct.

A Key Intermediate in Pharmaceutical Synthesis

Beyond its role in fundamental peptide chemistry, glycine benzyl ester is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs). A prominent example is its use in the manufacture of Racecadotril , an antidiarrheal drug.[9][10] In the synthesis of Racecadotril, glycine benzyl ester is coupled with a substituted propionyl chloride derivative in a key amide bond-forming step.[9]

Conclusion and Future Outlook

From its conceptual origins in the early days of peptide chemistry to its current status as a readily available and versatile reagent, glycine benzyl ester has played a significant and enduring role in the advancement of organic synthesis. The evolution of its preparation, from classical Fischer esterification to rapid microwave-assisted methods, reflects the broader progress in synthetic methodology. Its continued application in both academic research and industrial-scale pharmaceutical production underscores its importance as a fundamental building block. As the demand for complex peptides and novel therapeutics continues to grow, the utility of glycine benzyl ester as a reliable and efficient synthetic tool is assured.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Benzyl glycinate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. CN105503665A - Preparation method of glycine benzyl ester toluene-4-sulfonate - Google Patents [patents.google.com]

- 9. CN101768095A - Preparation method of racecadotril - Google Patents [patents.google.com]

- 10. CN102317256B - Process for preparing racecadotril - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: Benzyl 2-aminoacetate as a Carboxyl Protecting Group for Glycine

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Carboxyl Protection in Synthesis

In the intricate field of peptide synthesis and the development of complex organic molecules, the selective masking and unmasking of reactive functional groups is a cornerstone of success. Uncontrolled reactivity, particularly when dealing with bifunctional molecules like amino acids, leads to a mixture of undesired products, including polymerization. For glycine, the simplest amino acid, both its amino (-NH₂) and carboxylic acid (-COOH) groups are reactive. To orchestrate a specific reaction, such as forming a peptide bond at the amino terminus, the carboxyl group must be temporarily rendered inert. This is achieved through the use of a "protecting group."[1]

The benzyl ester is a widely employed protecting group for carboxylic acids, valued for its general stability across a range of reaction conditions and, crucially, its susceptibility to removal under specific, mild conditions that do not compromise the integrity of the target molecule.[2][3][4] By converting the carboxylic acid of glycine to its benzyl ester, we form benzyl 2-aminoacetate. This protected building block allows for precise manipulations at the amino group before the carboxylic acid is regenerated in a final, clean deprotection step. This document provides a detailed guide to the synthesis, application, and removal of the benzyl protecting group for glycine.

Part 1: Synthesis of Glycine Benzyl Ester (Protection Protocol)

The most common and efficient method for preparing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction between glycine and benzyl alcohol is driven to completion by the continuous removal of water.[5][6] The product is typically isolated as a stable crystalline salt, such as the p-toluenesulfonate (tosylate) or hydrochloride salt, which improves handling and solubility.[6][7][][9]

Causality of Experimental Design:

-

Acid Catalyst (p-TsOH): p-Toluenesulfonic acid (p-TsOH) serves a dual purpose. It protonates the carbonyl oxygen of glycine's carboxyl group, significantly increasing the electrophilicity of the carbonyl carbon.[6] This activation makes it susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol. Secondly, it forms a stable, crystalline salt with the resulting amino ester, simplifying its isolation and purification from the reaction mixture.[6]

-

Azeotropic Water Removal: The esterification is an equilibrium reaction. To drive it towards the product side, the water generated must be removed.[6][10] Solvents like cyclohexane or toluene form a low-boiling azeotrope with water.[10][11] Using a Dean-Stark apparatus allows for the physical separation of this water, ensuring a high yield of the desired ester.[6] Using safer solvents like cyclohexane is preferred over hazardous options like benzene or carbon tetrachloride.[7][12]

Visual Workflow: Fischer-Speier Esterification

Caption: Workflow for the synthesis of Glycine Benzyl Ester p-Toluenesulfonate.

Protocol 1: Synthesis of Glycine Benzyl Ester p-Toluenesulfonate

This protocol is adapted from established Fischer-Speier esterification procedures.[6][10][12]

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (per 0.1 mol Glycine) | Molar Eq. | Notes |

|---|---|---|---|---|

| Glycine | 75.07 | 7.51 g (0.1 mol) | 1.0 | Must be dry. |

| p-Toluenesulfonic acid monohydrate | 190.22 | 22.83 g (0.12 mol) | 1.2 | Catalyst and salt former. |

| Benzyl Alcohol | 108.14 | 54.07 g (0.5 mol) | 5.0 | Acts as reactant and solvent. |

| Cyclohexane | 84.16 | ~60 mL | - | Azeotroping solvent.[10] |

| Ethyl Acetate | 88.11 | ~160 mL | - | For precipitation.[10] |

Procedure:

-

Apparatus Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.

-

Reactant Charging: To the flask, add glycine (7.51 g, 0.1 mol), p-toluenesulfonic acid monohydrate (22.83 g, 0.12 mol), benzyl alcohol (54.07 g, 0.5 mol), and cyclohexane (~60 mL).[10]

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with cyclohexane. Continue refluxing for approximately 4-6 hours, or until no more water is collected, and the reaction mixture becomes a clear solution.[6][10]

-

Crystallization: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Precipitation: Add ethyl acetate (~160 mL) to the cooled reaction mixture and stir vigorously for 1 hour. The product, glycine benzyl ester p-toluenesulfonate, will precipitate as a white solid.[10]

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethyl acetate or diethyl ether to remove residual benzyl alcohol.

-

Drying: Dry the white crystalline solid under vacuum to yield the final product.

Part 2: Deprotection of the Benzyl Ester Group

The key advantage of the benzyl ester is its facile cleavage back to the carboxylic acid under conditions that are orthogonal to many other protecting groups (e.g., Boc or Fmoc). The most effective methods involve the hydrogenolysis of the benzylic C-O bond.[2][3]

Method 1: Catalytic Hydrogenolysis

This is the most common and often cleanest method for benzyl ester deprotection, yielding the deprotected acid and toluene as the only byproduct.[2][13]

Mechanism: The reaction proceeds on the surface of a palladium catalyst. Hydrogen gas (H₂) is adsorbed onto the catalyst surface, where it cleaves the weak C-O bond at the benzylic position.

Visual Workflow: Catalytic Hydrogenolysis

Caption: Workflow for the deprotection of a benzyl ester via catalytic hydrogenolysis.

Protocol 2: Deprotection via Catalytic Hydrogenolysis

Procedure:

-

Preparation: In a round-bottom flask, dissolve the glycine benzyl ester salt (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate to a concentration of approximately 0.1 M.[2]

-

Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add 10% Palladium on carbon (Pd/C). The typical catalyst loading is 10 mol% relative to the substrate.[2]

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this vacuum-backfill cycle three times to ensure the reaction atmosphere is saturated with hydrogen.[2]

-

Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential for efficient mass transfer to the catalyst surface.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.

-